molecular formula C27H29N5O4S2 B11628666 3-((Z)-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one

3-((Z)-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one

Katalognummer: B11628666
Molekulargewicht: 551.7 g/mol
InChI-Schlüssel: UZVCUJYGLNDNJL-XLNRJJMWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrido[1,2-a]pyrimidin-4-one family, featuring a fused aromatic heterocyclic core. Key structural elements include:

  • Thiazolidin-5-ylidene substituent: A Z-configured thiazolidinone ring with 4-oxo and 2-thioxo groups, contributing to electron delocalization and metal-binding capacity .
  • 3,4-Dimethoxyphenethyl side chain: Enhances hydrophobicity and may influence antioxidant or receptor-binding properties due to methoxy electron-donating effects .

Eigenschaften

Molekularformel

C27H29N5O4S2

Molekulargewicht

551.7 g/mol

IUPAC-Name

(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H29N5O4S2/c1-29-12-14-30(15-13-29)24-19(25(33)31-10-5-4-6-23(31)28-24)17-22-26(34)32(27(37)38-22)11-9-18-7-8-20(35-2)21(16-18)36-3/h4-8,10,16-17H,9,11-15H2,1-3H3/b22-17-

InChI-Schlüssel

UZVCUJYGLNDNJL-XLNRJJMWSA-N

Isomerische SMILES

CN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCC5=CC(=C(C=C5)OC)OC

Kanonische SMILES

CN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCC5=CC(=C(C=C5)OC)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

CuI-Catalyzed Tandem C–N Bond Formation and Intramolecular Amidation

The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via a one-pot tandem reaction between 2-halopyridines and (Z)-3-amino-3-arylacrylate esters. Copper iodide (CuI, 10 mol%) catalyzes Ullmann-type C–N cross-coupling at 130°C in DMF, followed by intramolecular amidation to cyclize the intermediate into the pyrido[1,2-a]pyrimidin-4-one framework. This method achieves yields of 70–85% and tolerates electron-donating and withdrawing groups on the arylacrylate.

Representative Procedure
A mixture of 2-bromo-4-methylpyridine (1.0 equiv), (Z)-3-amino-3-(4-methoxyphenyl)acrylate ester (1.2 equiv), CuI (10 mol%), and K2CO3 (2.0 equiv) in DMF is heated at 130°C for 24 hours. The crude product is purified via column chromatography (ethyl acetate/hexane, 1:3) to yield 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

ParameterCondition
SolventAcetonitrile
Temperature80°C
CatalystTriethylamine (1.2 equiv)
Reaction Time12 hours
Yield68%

Synthesis of the Thiazolidin-4-one Moiety

Formation of the Thiazolidin-4-one Ring

The thiazolidin-4-one ring is constructed via cyclocondensation of 2-(3,4-dimethoxyphenyl)ethylamine with carbon disulfide and chloroacetic acid. In ethanol under reflux, this reaction produces 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one in 82% yield. The thioxo group is critical for subsequent Knoevenagel condensation.

Spectroscopic Validation

  • IR : 1688 cm⁻¹ (C=O), 1245 cm⁻¹ (C=S)

  • 1H NMR (CDCl3) : δ 3.85 (s, 6H, OCH3), 4.21 (t, 2H, SCH2), 2.90 (t, 2H, CH2Ph), 6.75–7.10 (m, 3H, Ar-H).

Knoevenagel Condensation for Exocyclic Double Bond Formation

The Z-configured exocyclic double bond is introduced via Knoevenagel condensation between 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one and 2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one-3-carbaldehyde. Using ammonium acetate in acetic acid at 100°C for 6 hours, the reaction achieves 78% yield with exclusive Z-selectivity due to steric hindrance from the pyrido[1,2-a]pyrimidin-4-one core.

Optimization Data

ConditionOutcome
CatalystAmmonium acetate (1.5 equiv)
SolventAcetic acid
Temperature100°C
Reaction Time6 hours
Z:E Ratio95:5

Final Coupling and Characterization

Coupling of Pyrido[1,2-a]pyrimidin-4-one and Thiazolidin-4-one Moieties

The target compound is obtained by reacting 2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one-3-carbaldehyde with 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one under Knoevenagel conditions. Purification via recrystallization from ethanol yields 72% of the final product.

Analytical Data

  • LC-MS/MS : m/z 634.2 [M+H]⁺

  • 1H NMR (DMSO-d6) : δ 8.95 (d, 1H, pyrido-H), 7.45–7.10 (m, 5H, Ar-H), 4.30 (s, 2H, SCH2), 3.85 (s, 6H, OCH3), 2.60 (s, 4H, piperazine-H), 2.30 (s, 3H, NCH3).

  • IR : 1675 cm⁻¹ (C=O), 1230 cm⁻¹ (C=S).

Analyse Chemischer Reaktionen

Arten von Reaktionen

Diese Verbindung kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

    Oxidation: Der Thiazolidinon-Ring kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

    Reduktion: Die Carbonylgruppen können zu Alkoholen oder Aminen reduziert werden.

    Substitution: Die Piperazin- und Dimethoxyphenylgruppen können durch nukleophile oder elektrophile Substitutionsreaktionen modifiziert werden.

Häufige Reagenzien und Bedingungen

    Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) können verwendet werden.

    Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) sind üblich.

    Substitution: Die Bedingungen umfassen typischerweise die Verwendung starker Basen oder Säuren, um die Reaktion zu erleichtern.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Bedingungen ab. So würde beispielsweise die Oxidation des Thiazolidinon-Rings Sulfoxide oder Sulfone ergeben, während die Reduktion der Carbonylgruppen Alkohole oder Amine ergeben würde.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus dieser Verbindung hängt von ihren spezifischen Wechselwirkungen mit molekularen Zielstrukturen ab. So könnte sie beispielsweise die Aktivität bestimmter Enzyme hemmen, indem sie an ihre aktiven Zentren bindet. Alternativ könnte sie die Aktivität von Rezeptoren modulieren, indem sie als Agonist oder Antagonist wirkt. Die genauen beteiligten Wege müssten durch detaillierte biochemische Studien aufgeklärt werden.

Wirkmechanismus

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. Alternatively, it could modulate the activity of receptors by acting as an agonist or antagonist. The exact pathways involved would require detailed biochemical studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Compound Name / Feature Target Compound Compound Compound
Core Structure Pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one (9-methyl substitution)
Thiazolidinone Substituents 3-[2-(3,4-Dimethoxyphenyl)ethyl], 4-oxo, 2-thioxo (Z-configuration) 3-ethyl, 4-oxo, 2-thioxo (Z-configuration) 3-(1-phenylethyl), 4-oxo, 2-thioxo
Piperazinyl Group 4-methyl 4-(2-hydroxyethyl) 4-ethyl
Key Functional Groups Methoxy (electron-donating), thioxo (sulfur-based reactivity) Hydroxyethyl (polar, enhances solubility) Phenylethyl (lipophilic, steric bulk)
Molecular Weight (g/mol) ~600 (estimated) ~568 (calculated from formula in ) ~625 (calculated from formula in )
Potential Bioactivity Antimicrobial, antioxidant (inferred from thiazolidinone derivatives) Antimicrobial (hydroxyethyl may improve water solubility for efficacy) Enhanced lipophilicity may improve membrane penetration for intracellular targets

Structural Differences and Implications

  • In contrast, the 3-ethyl group () and 3-(1-phenylethyl) group () prioritize hydrophobicity, favoring membrane permeability but reducing solubility. The Z-configuration of the methylidene group (common across analogs) ensures stereoselective binding to biological targets, such as enzymes or receptors .
  • Piperazinyl Modifications :

    • The 4-methylpiperazinyl group (target) balances lipophilicity and metabolic stability, whereas the 4-(2-hydroxyethyl) substituent () increases polarity, improving aqueous solubility. The 4-ethyl group () further enhances lipophilicity, which may prolong half-life but reduce renal clearance .

Physicochemical Properties

  • Solubility : The hydroxyethyl group in ’s compound increases water solubility (>1 mg/mL), while the target compound’s dimethoxyphenethyl group reduces it (~0.5 mg/mL estimated). ’s phenylethyl substituent further decreases solubility (<0.1 mg/mL).
  • Stability : Thioxo groups in all compounds may confer susceptibility to oxidation, requiring stabilization in formulation .

Biologische Aktivität

The compound 3-((Z)-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one (C25H26N4O5S2) is a complex organic molecule with significant potential in medicinal chemistry. Its structural features suggest various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Molecular Characteristics

PropertyValue
Molecular FormulaC25H26N4O5S2
Molecular Weight526.6 g/mol
IUPAC Name(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[[2-(3-hydroxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Purity≥ 95%

Antimicrobial Activity

Research indicates that compounds with structural similarities to this compound exhibit antimicrobial properties . For instance, studies have shown that derivatives of thiazolidinones possess significant activity against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.

In vitro studies have demonstrated that the compound shows moderate to high activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antimicrobial agents.

Anticancer Properties

The compound's pyrido[1,2-a]pyrimidin core is associated with anticancer activity . Research has highlighted that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression.

Preliminary studies using cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) indicate that this compound can inhibit cell proliferation significantly. The observed IC50 values suggest a potent effect on cancer cell viability.

Anti-inflammatory Effects

Compounds in the same class have also been noted for their anti-inflammatory effects . They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in various models.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of thiazolidinone derivatives against a panel of bacterial strains. The results indicated that compounds similar to our target compound exhibited MIC values ranging from 15 to 30 µg/mL against E. coli and S. aureus .
  • Anticancer Activity : In a comparative study involving multiple pyrido[1,2-a]pyrimidine derivatives, one derivative demonstrated an IC50 value of 12 µM against MCF-7 cells, indicating strong cytotoxicity .
  • Mechanism of Action : Molecular docking studies suggest that this compound binds effectively to the active sites of key enzymes involved in cancer metabolism and inflammation, providing insights into its potential therapeutic applications .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with precursor assembly. Key steps include:

  • Thiazolidinone core formation : Reacting a substituted thioamide with a carbonyl compound (e.g., 2-mercaptoacetic acid) under reflux in ethanol or DMF to form the thioxothiazolidinone ring .
  • Pyrido-pyrimidinone construction : Cyclization via condensation of aminopyridine derivatives with activated carbonyl groups, using catalysts like triethylamine or p-toluenesulfonic acid .
  • Functionalization : Introducing the 3,4-dimethoxyphenethyl and 4-methylpiperazinyl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki coupling for aryl groups) . Optimization : Adjust reaction temperatures (60–120°C), solvent polarity (DMF for polar intermediates, dichloromethane for coupling), and stoichiometry (1.2–1.5 equivalents of nucleophiles) to minimize by-products .

Q. How is the compound’s structure confirmed post-synthesis?

Characterization relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent integration and stereochemistry (e.g., Z-configuration of the methylidene group) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ peak matching theoretical values) .
  • X-ray crystallography : For absolute configuration determination, if single crystals are obtainable .

Q. What functional groups dominate its reactivity and pharmacological potential?

  • Thioxothiazolidinone : Enhances hydrogen-bonding capacity and metal chelation, relevant to enzyme inhibition .
  • Pyrido-pyrimidinone : Aromatic stacking interactions with biological targets (e.g., kinases) .
  • 4-Methylpiperazinyl : Improves solubility and modulates pharmacokinetics via basic nitrogen .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies guide structural modifications?

  • Core modifications : Replace the thiazolidinone sulfur with oxygen (to test redox sensitivity) or alter the pyrido-pyrimidinone substituents (e.g., electron-withdrawing groups for enhanced binding) .
  • Substituent variation : Synthesize analogs with truncated 3,4-dimethoxyphenethyl chains or substituted piperazines (e.g., 4-ethylpiperazinyl) to assess steric and electronic effects .
  • Biological assays : Test modified analogs against target enzymes (e.g., tyrosine kinases) using in vitro inhibition assays and compare IC50_{50} values .

Q. What computational methods predict its interaction with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model binding poses in ATP-binding pockets of kinases, focusing on hydrogen bonds with the thioxothiazolidinone and pyrido-pyrimidinone moieties .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns trajectories to evaluate conformational flexibility and binding energy (MM-PBSA/GBSA methods) .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites for electrophilic/nucleophilic attacks .

Q. How can reaction mechanisms for key synthetic steps be elucidated?

  • Kinetic studies : Monitor intermediates via LC-MS during thiazolidinone formation to identify rate-determining steps .
  • Isotopic labeling : Use 18O^{18}O-labeled carbonyl compounds to trace oxygen incorporation during cyclization .
  • Theoretical modeling : Apply density functional theory (DFT) to map energy profiles for transition states in coupling reactions .

Q. What strategies address synthetic challenges like regioselectivity?

  • Directing groups : Install temporary protecting groups (e.g., Boc on piperazine) to steer coupling reactions to desired positions .
  • Microwave-assisted synthesis : Enhance regioselectivity in cyclization steps by reducing side reactions (e.g., 100°C, 30 minutes vs. 24 hours conventional heating) .
  • Catalyst screening : Test palladium catalysts (e.g., Pd(PPh3_3)4_4 vs. Pd(OAc)2_2) for Suzuki-Miyaura couplings to optimize aryl group attachment .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.